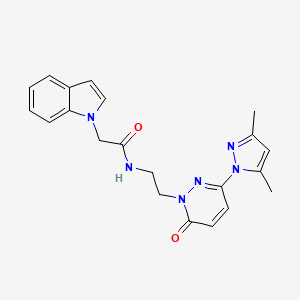

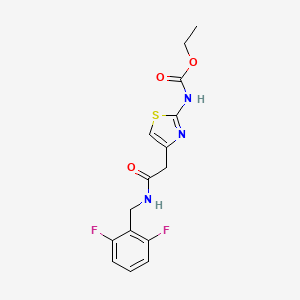

Ethyl (4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Aminothiazole derivatives are of significant interest in medicinal chemistry and drug discovery research . They form a part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Synthesis Analysis

There are several methods for the preparation of 2-aminothiazole and their derivatives. The most frequently used method is Hantzsch’s synthesis, which involves the reaction of α-halo carbonyl compounds with thioureas or thioamides .Molecular Structure Analysis

The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs .Chemical Reactions Analysis

The preparation of 2-aminothiazole and their derivatives often involves reactions with α-halo carbonyl compounds with thioureas or thioamides .Wissenschaftliche Forschungsanwendungen

Chemical Transformations : A study by Albreht et al. (2009) discusses the transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into various substituted compounds, showcasing its versatility in chemical synthesis. This reflects the potential of Ethyl (4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate in creating a range of derivatives for different applications (Albreht, Uršič, Svete, & Stanovnik, 2009).

Antimitotic Agents : Research by Temple et al. (1991) details the synthesis of ethyl (5-amino-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates, demonstrating their potential as antimitotic agents. This suggests that Ethyl (4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate could be modified to develop compounds with similar properties (Temple, Rener, Comber, & Waud, 1991).

Liquid-Liquid Phase Transfer Catalysis : A 2004 study by Chai Lan-qin and Wang Xi-cun focused on synthesizing ethyl N-(5-aryloxymethylene-1,3,4-thiadiazol-2-yl) carbamates under liquid-liquid phase transfer catalysis. This indicates that Ethyl (4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate could be used in similar processes for efficient synthesis (Chai Lan-qin & Wang Xi-cun, 2004).

Anticancer Research : Another study by Temple et al. (1983) explores the synthesis of ethyl (5-amino-2H-pyrido[4,3-b][1,4]oxazin-7-yl)carbamates and their effects on cancer cell proliferation, hinting at the potential use of related compounds in cancer research (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Mycobacterium tuberculosis Inhibitors : Jeankumar et al. (2013) designed and synthesized a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates as inhibitors of Mycobacterium tuberculosis. This showcases the role of such compounds in developing treatments for infectious diseases (Jeankumar et al., 2013).

Wirkmechanismus

Target of Action

It’s known that 2-aminothiazole derivatives, which this compound is a part of, have been used in anticancer drugs such as dasatinib and alpelisib . These drugs target a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Mode of Action

2-aminothiazole derivatives have shown potent and selective nanomolar inhibitory activity against various human cancerous cell lines . This suggests that the compound might interact with its targets to inhibit their activity, leading to the suppression of cancer cell proliferation.

Biochemical Pathways

Given that 2-aminothiazole derivatives are used in anticancer drugs, it can be inferred that the compound likely affects pathways related to cell proliferation and survival .

Result of Action

Given the inhibitory activity of 2-aminothiazole derivatives against various cancerous cell lines , it can be inferred that the compound may lead to the suppression of cancer cell proliferation and potentially induce cell death.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl N-[4-[2-[(2,6-difluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2N3O3S/c1-2-23-15(22)20-14-19-9(8-24-14)6-13(21)18-7-10-11(16)4-3-5-12(10)17/h3-5,8H,2,6-7H2,1H3,(H,18,21)(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUIIVMNRSSVGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC(=CS1)CC(=O)NCC2=C(C=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1-Difluoro-7-methyl-4-oxaspiro[2.4]heptan-7-amine hydrochloride](/img/structure/B2818526.png)

![8-(5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2818528.png)

![3-chloro-N-((4-(p-tolyl)thiazol-2-yl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2818533.png)

![N-[(2-chlorophenyl)methyl]-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2818536.png)

![[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine dihydrochloride](/img/structure/B2818542.png)

![N-[(5-Phenyloxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2818544.png)